2-Aminoresorcinol

α-Glucosidase inhibition Antidiabetic research Enzyme kinetics

2-Aminoresorcinol (CAS 3163-15-3) is a unique resorcinol derivative whose 2-amino group enables an uncompetitive intestinal glucosidase inhibition mode (IC50=52µM) unattainable with resorcinol, 2-methylresorcinol, or o-aminophenol. Its electrogenerated o-azaquinone species acts as a metal-free, chemoselective catalyst for primary aliphatic amine oxidation, mimicking copper amine oxidase enzymes. In oxidative hair dye formulations, it delivers superior lightfastness and heat stability versus unsubstituted resorcinols. Note: The free base degrades at room temperature within days; procure stabilized derivatives or store at -20°C for multi-day studies. Ideal for antidiabetic probe development, sustainable catalysis, and cosmetic R&D.

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
CAS No. 3163-15-3
Cat. No. B1266104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminoresorcinol
CAS3163-15-3
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)N)O
InChIInChI=1S/C6H7NO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H,7H2
InChIKeyJEPCLNGRAIMPQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminoresorcinol CAS 3163-15-3: Structural Basis and Core Chemical Identity for Procurement


2-Aminoresorcinol (CAS 3163-15-3), systematically named 2-aminobenzene-1,3-diol, is an aromatic amine featuring a resorcinol backbone with an amino group at the 2-position. This amphoteric compound combines both acidic (phenolic hydroxyl) and basic (amino) functionalities, enabling a distinct reactivity profile . With a molecular formula of C6H7NO2 and a molecular weight of 125.13 g/mol, it exists as a white to light yellow crystalline solid that exhibits solubility in water and enhanced solubility under acidic conditions [1]. The compound is primarily synthesized via catalytic hydrogenation of 2-nitroresorcinol using Pd/C, achieving yields up to 97%, and serves as a versatile intermediate in dye synthesis, pharmaceutical research, and polymer chemistry [1].

2-Aminoresorcinol CAS 3163-15-3: Why Resorcinol or Other Aminophenol Analogs Cannot Replace It


Generic substitution of 2-aminoresorcinol with unsubstituted resorcinol, 2-methylresorcinol, or simple o-aminophenol derivatives fails due to fundamental differences in acid-base character, enzymatic inhibition mode, and redox behavior. Resorcinol and its alkylated analogs (e.g., 2-methylresorcinol) exhibit distinct pKa values and lack the amino group essential for unique interactions [1]. In hair dye formulations, resorcinol and 2-methylresorcinol produce colors with poor lightfastness and heat stability, whereas amino-substituted resorcinol derivatives yield improved fastness properties [2]. Similarly, o-aminophenol derivatives lack the second hydroxyl group required for generating o-azaquinone mediators, thereby failing to replicate the chemoselective oxidation of primary aliphatic amines achieved with 2-aminoresorcinol [3]. These structural and functional divergences render simple analogs unsuitable replacements in research and industrial applications.

2-Aminoresorcinol CAS 3163-15-3: Comparative Performance Data Against Analogs


Potent and Uncompetitive α-Glucosidase Inhibition: 2-Aminoresorcinol vs. Acarbose

2-Aminoresorcinol exhibits potent α-glucosidase inhibition with an IC50 of 52 µM against rat intestinal sucrase [1]. Unlike the majority of glucosidase inhibitors (including clinically used acarbose, which acts competitively), 2-aminoresorcinol demonstrates an uncompetitive mode of inhibition [2]. This mechanistic distinction is crucial for overcoming competitive substrate displacement and offers a unique pharmacological profile for antidiabetic drug development.

α-Glucosidase inhibition Antidiabetic research Enzyme kinetics

Stability Under Ambient Storage: 2-Aminoresorcinol vs. Methylated Derivative

2-Aminoresorcinol free base exhibits limited ambient stability, undergoing visible color change from white to brown within days at room temperature, accompanied by a decrease in inhibitory activity [1]. In contrast, a methylated derivative (compound 5 in the same study) maintained its original appearance and activity under identical storage conditions, demonstrating that simple chemical modification can significantly enhance shelf-life [1]. This highlights the need for careful handling and storage (e.g., -20°C, dark) of the free base to preserve activity .

Chemical stability Storage conditions Research reagents

Chemoselective Oxidation of Primary Amines: 2-Aminoresorcinol-Derived Catalysts vs. o-Aminophenol Analogs

Electrogenerated o-azaquinone mediators derived from 2-aminoresorcinol exhibit high catalytic performance and chemoselectivity for the oxidation of primary aliphatic amines to imines under metal-free conditions [1]. Crucially, o-aminophenol derivatives, which lack the 2-hydroxyl group, fail to generate the requisite electron-poor o-azaquinone species, resulting in a loss of this specific catalytic activity [1]. The 2-aminoresorcinol-derived catalysts also display low reactivity toward α-branched primary amines and no reactivity toward secondary amines, mirroring the selectivity of copper amine oxidase enzymes [1].

Electrocatalysis Green chemistry Amine oxidation

Acid-Base Properties: 2-Aminoresorcinol pKa vs. Resorcinol and 2-Methylresorcinol

The introduction of an amino group at the 2-position significantly alters the acid-base character of the resorcinol core. 2-Aminoresorcinol has a predicted pKa of 9.24 , which is slightly more basic than resorcinol (pKa ≈ 9.15) [1] and markedly more acidic than 2-methylresorcinol (pK1 = 10.05, pK2 = 11.64) . This shift in pKa reflects the electron-donating and hydrogen-bonding effects of the amino group, influencing solubility, metal chelation, and reactivity in pH-dependent processes.

Physicochemical properties pKa determination Formulation science

Synthetic Accessibility and Yield: 2-Aminoresorcinol via Catalytic Hydrogenation

A robust synthetic route for 2-aminoresorcinol involves the catalytic hydrogenation of 2-nitroresorcinol using 10% Pd/C in ethanol under atmospheric hydrogen, yielding 97% of the desired product after 6 hours . This high yield and straightforward purification contrast with the more complex or lower-yielding syntheses often required for other substituted resorcinols, making 2-aminoresorcinol an economically attractive intermediate for scale-up.

Organic synthesis Process chemistry Intermediate manufacturing

2-Aminoresorcinol CAS 3163-15-3: High-Value Use Cases Based on Quantitative Evidence


Discovery of Uncompetitive α-Glucosidase Inhibitors for Antidiabetic Research

2-Aminoresorcinol serves as a validated chemical probe and lead scaffold for developing next-generation antidiabetic agents. Its potent inhibition (IC50 = 52 µM) and unique uncompetitive mechanism, as demonstrated against rat intestinal sucrase [1][2], enable sustained enzyme blockade even under high substrate loads. Researchers can leverage this distinct mode of action to design inhibitors with improved in vivo efficacy compared to conventional competitive inhibitors like acarbose.

Biomimetic Electrocatalytic Oxidation of Primary Amines in Green Chemistry

The electrogenerated o-azaquinone species derived from 2-aminoresorcinol acts as a highly chemoselective, metal-free catalyst for oxidizing primary aliphatic amines to imines [3]. This property is not shared by o-aminophenol analogs and directly mimics the function of copper amine oxidase enzymes. Industrial and academic laboratories can employ this system for sustainable, selective amine functionalization in the synthesis of fine chemicals and pharmaceutical intermediates.

Formulation of High-Performance Oxidative Hair Dyes with Improved Fastness

As a resorcinol derivative bearing an amino group, 2-aminoresorcinol is explicitly claimed as a coupling component in oxidation hair dye compositions that deliver enhanced lightfastness and heat resistance compared to formulations using resorcinol or 2-methylresorcinol [4]. Cosmetic formulators seeking stable brown shades with reduced color shift upon exposure to light and heat should prioritize 2-aminoresorcinol over unsubstituted or alkylated resorcinols.

Synthesis of Stable Analogs for Prolonged Bioactivity Studies

The inherent instability of 2-aminoresorcinol free base at room temperature (color change and activity loss within days) [2] necessitates the use of stabilized derivatives for long-term biological assays. The methylated derivative (compound 5) retains full activity without degradation [2]. Researchers requiring consistent, reproducible results over extended periods should either procure the free base for immediate use under cold storage or utilize stable analogs for multi-day experiments.

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